molecular formula C14H20N2O3S B2957299 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide CAS No. 1796970-78-9

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide

Cat. No.: B2957299
CAS No.: 1796970-78-9
M. Wt: 296.39
InChI Key: UIPPTPHUPJRGLO-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Drug Development

A study by Duan et al. (2019) revealed the discovery of a phenyl (3-phenylpyrrolidin-3-yl)sulfone series as RORγt inverse agonists, utilizing a similar binding conformation to the sulfonamide compound . This has implications for the development of selective and orally active drugs with good pharmacokinetic profiles (Duan et al., 2019).

2. Synthesis Techniques

Evans (2007) described a method for synthesizing related pyrrolidine compounds through the double reduction of cyclic sulfonamide precursors. This research contributes to the efficient construction of molecules in which the aryl sulfonyl moiety plays a critical role (Evans, 2007).

3. Crystallography and Drug Development

Sevinçek et al. (2018) explored the crystal structures of N-phenyl-2-phthalimidoethanesulfonamide derivatives, closely related to the compound . The study aimed to understand the impact of substituents on intermolecular interactions, which is vital for the development of anticonvulsant drugs (Sevinçek et al., 2018).

4. Medicinal Chemistry and Biological Evaluation

Research by Owa et al. (2002) on sulfonamide-focused libraries, including compounds structurally related to the sulfonamide , revealed potent cell cycle inhibitors that progressed to clinical trials. This study illustrates the potential of similar compounds in oncolytic therapies (Owa et al., 2002).

5. Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) demonstrated the application of a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showing the relevance of sulfonamide compounds in understanding drug metabolism (Zmijewski et al., 2006).

6. Enantioselective Organocatalysis

Hartikka et al. (2007) investigated novel aryl sulfonamides for their use in enantioselective organocatalyzed cyclopropanation, highlighting the utility of such compounds in asymmetric synthesis (Hartikka et al., 2007).

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-13-8-9-16(10-13)12-4-2-11(3-5-12)15-20(17,18)14-6-7-14/h2-5,13-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPPTPHUPJRGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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